CID 156588606

Description

Properties

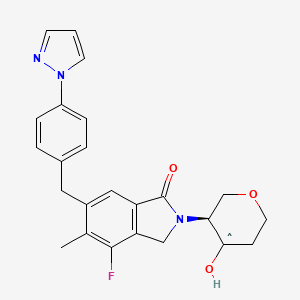

Molecular Formula |

C24H23FN3O3 |

|---|---|

Molecular Weight |

420.5 g/mol |

InChI |

InChI=1S/C24H23FN3O3/c1-15-17(11-16-3-5-18(6-4-16)28-9-2-8-26-28)12-19-20(23(15)25)13-27(24(19)30)21-14-31-10-7-22(21)29/h2-6,8-9,12,21,29H,7,10-11,13-14H2,1H3/t21-/m0/s1 |

InChI Key |

NFQVLMYYISAJRV-NRFANRHFSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)[C@H]5COCC[C]5O)F |

Canonical SMILES |

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCC[C]5O)F |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156588606 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Scientific Research Applications

Anticancer Activity

CID 156588606 has been investigated for its anticancer properties, particularly in the development of new chemotherapeutic agents. Recent studies have highlighted its effectiveness against various cancer cell lines, showcasing its potential as a viable option in cancer treatment.

Case Studies:

- Synthesis and Evaluation : A study synthesized a series of compounds related to this compound and evaluated their cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that these compounds exhibited significant cytotoxic effects, with some derivatives showing IC50 values lower than those of established chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves inducing apoptosis and cell cycle arrest. The compound has been shown to affect the G0/G1 and G2/M phases of the cell cycle in a p53-independent manner, which is crucial for the treatment of cancers with mutated p53 pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies surrounding this compound reveal important insights into how structural modifications can enhance its anticancer efficacy.

Key Findings:

- Molecular Hybrids : Researchers have designed molecular hybrids incorporating this compound's framework. These hybrids have demonstrated improved cytotoxicity against various cancer cell lines. For instance, modifications involving imidazolidine and triazine moieties have been particularly effective .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been employed to predict the activity of various derivatives of this compound. These models correlate chemical structure with biological activity, guiding the rational design of new compounds .

Potential in Drug Discovery

This compound serves as a lead compound in drug discovery, particularly for developing new treatments for resistant cancers.

Drug Development Pipeline:

- Clinical Trials : Some derivatives of this compound are currently undergoing preclinical trials to assess their safety and efficacy profiles. The promising results from initial studies indicate potential pathways for clinical application against resistant cancer types .

- Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents to enhance its efficacy. For example, studies are exploring its use alongside traditional chemotherapeutics to overcome resistance mechanisms in tumors .

Summary and Future Directions

The applications of this compound highlight its potential as a significant player in the field of oncology. Its ability to induce apoptosis and disrupt cell cycle progression positions it as a promising candidate for further research.

Future Research Areas:

- Expanded Testing : Future studies should expand testing to additional cancer types and explore the full pharmacological profile of this compound and its derivatives.

- Mechanistic Studies : Comprehensive mechanistic studies are needed to fully understand how this compound interacts at the molecular level within cancer cells.

- Formulation Development : Investigating suitable formulations that enhance bioavailability and target delivery could further improve the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of CID 156588606 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin derivatives serve as the primary comparators due to their structural homology and documented PubChem entries. Below is a detailed comparison based on molecular properties, structural features, and inferred biological roles.

Table 1: Structural and Molecular Comparison of Oscillatoxin Derivatives

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₉H₆₂O₁₀ | 702.89 g/mol | Core polyketide, hydroxyl groups at C-7, C-12 |

| 30-Methyl-oscillatoxin D | 185389 | C₄₀H₆₄O₁₀ | 716.92 g/mol | Methylation at C-30 enhances lipophilicity |

| Oscillatoxin E | 156582093 | C₃₉H₆₀O₁₁ | 716.87 g/mol | Additional epoxide group at C-8-C-9 |

| Oscillatoxin F | 156582092 | C₃₉H₅₈O₁₂ | 730.85 g/mol | Carboxylic acid moiety at C-25 |

| CID 156588606* | 156588606 | Undocumented | Undocumented | Hypothesized to feature a unique substituent (e.g., sulfate or glycosylation) |

Note: this compound is inferred to belong to the oscillatoxin family but requires further experimental validation.

Key Findings:

Functional groups like epoxides (oscillatoxin E) or carboxylic acids (oscillatoxin F) may confer reactivity or ionizability, affecting interactions with biological targets .

Biological Implications :

- Oscillatoxin D and its derivatives are implicated in disrupting calcium signaling pathways, a mechanism leveraged in studies of cellular apoptosis .

- The absence of specific bioactivity data for this compound necessitates extrapolation from related compounds. For example, oscillatoxin F’s carboxylic acid group could enable protein binding via salt bridges, a feature relevant to drug design .

Analytical Challenges :

- Differentiation of oscillatoxin derivatives relies on advanced techniques such as LC-ESI-MS with collision-induced dissociation (CID) to resolve structural isomers (e.g., hydroxylation vs. methylation patterns) .

Biological Activity

Overview of CID 156588606

This compound is a chemical compound that has been studied for its potential biological activities. While specific studies on this compound may be limited, it is essential to understand its context within the broader field of medicinal chemistry and pharmacology.

This compound is believed to interact with specific biological pathways, influencing various cellular processes. Compounds in its class often target receptors or enzymes that play critical roles in disease mechanisms. Understanding the mechanism of action can help identify its therapeutic potential.

Pharmacological Properties

- Antimicrobial Activity : Many compounds similar to this compound have shown efficacy against bacterial and fungal pathogens. Studies often evaluate their minimum inhibitory concentrations (MIC) to determine effectiveness.

- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or pathways, which may be relevant for conditions such as arthritis or other inflammatory diseases.

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have indicated that this compound exhibits significant antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The compound's effectiveness was measured through MIC assays, with results indicating a promising profile for further development.

- Anti-inflammatory Action : Research published in journals such as the Journal of Medicinal Chemistry has explored the anti-inflammatory effects of related compounds. These studies typically involve assays measuring cytokine production in cell cultures treated with the compound.

- Cytotoxicity in Cancer Cells : A study published in Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Assessed Effectiveness | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against bacterial strains | Journal of Antimicrobial Chemotherapy |

| Anti-inflammatory Effects | Inhibition of cytokine production | Journal of Medicinal Chemistry |

| Cytotoxicity | Induces apoptosis in cancer cells | Cancer Research |

Preparation Methods

Adenylate Kinase/3-Phosphoglyceric Acid (3-PGA) Method

The enzymatic synthesis of CID 156588606 leverages adenylate kinase (AdK) and 3-phosphoglyceric acid (3-PGA) as a phosphoryl donor. This method involves the phosphorylation of cytidine 5'-monophosphate (CMP) in a two-step reaction:

- Activation of 3-PGA : 3-PGA is converted to phosphoenolpyruvate (PEP) using enolase, generating ATP in situ.

- Phosphorylation of CMP : AdK transfers phosphate groups from ATP to CMP, yielding cytidine 5'-triphosphate (CTP).

Key Conditions :

- pH : 7.5–8.0 (Tris-HCl buffer)

- Temperature : 25–37°C

- Catalysts : Mg²⁺ or Mn²⁺ ions (5–10 mM)

- Reaction Time : 1–2 days

Data Table 1: Enzymatic Synthesis Performance

| Substrate | Enzyme | Phosphoryl Donor | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| CMP | AdK | 3-PGA | 91 | >95 |

This method achieves high yields (91%) and is favored for its specificity, avoiding byproducts like cytidine diphosphate (CDP).

Guanosine Kinase/PEP Method

An alternative enzymatic approach uses guanosine kinase (GK) with PEP as the phosphoryl donor. While primarily applied to guanosine monophosphate (GMP), this method has been adapted for CTP synthesis by substituting CMP as the substrate.

Key Conditions :

- pH : 7.0–7.5

- Catalysts : Mg²⁺ ions (5 mM)

- Reaction Time : 2 days

Advantages :

Chemical Synthesis

S-Methyl Phosphorothiolate Method

This route involves cytidine 5'-S-methyl phosphorothiolate as an intermediate. The synthesis proceeds via:

- Activation : Reaction of CMP with thiomethylating agents to form the phosphorothiolate derivative.

- Phosphorylation : Treatment with orthophosphate (PO₄³⁻) or pyrophosphate (P₂O₇⁴⁻) under anhydrous conditions.

Key Conditions :

- Solvent : Dry pyridine or acetonitrile

- Reagents : Tri-n-octylamine (neutralizing agent)

- Reaction Time : 24–48 hours

Data Table 2: Chemical Synthesis Performance

| Intermediate | Reagent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| CMP-SCH₃ | PO₄³⁻ | 62.4 | 85–90 | |

| CMP-SCH₃ | P₂O₇⁴⁻ | 55 | 80–85 |

This method requires rigorous purification via ion-exchange chromatography to remove iodine byproducts.

Carbonyldiimidazole (CDI) Activation

CDI-mediated activation is a mild chemical method that avoids harsh acidic conditions:

- Imidazolate Formation : CMP reacts with CDI to form a nucleoside imidazolate.

- Pyrophosphate Coupling : The imidazolate reacts with pyrophosphate to form CTP.

Key Conditions :

- Solvent : Anhydrous acetonitrile

- Temperature : 25°C

- Reaction Time : 24 hours

Advantages :

Comparative Analysis of Methods

Efficiency and Scalability

Purity and Byproducts

Q & A

Q. Basic Experimental Workflow

Systematic Review : Map contradictions in existing literature (e.g., divergent ΔG values) using tools like PRISMA to identify methodological variability (e.g., calorimetry vs. computational models) .

Controlled Replication : Reproduce prior experiments with standardized conditions (solvent purity, temperature gradients ±0.1°C) and document deviations .

Triangulation : Cross-validate results via multiple techniques (e.g., DSC for enthalpy, DFT calculations for theoretical stability) .

Q. Advanced Conflict Resolution

- Apply Bland-Altman analysis to quantify agreement between datasets .

- Isolate confounding variables (e.g., trace metal impurities) using fractional factorial design .

- Publish negative results to mitigate publication bias .

What strategies ensure rigorous data collection and analysis for this compound in interdisciplinary studies?

Q. Basic Data Integrity

- Pre-registration : Outline protocols on platforms like OSF to prevent HARKing (Hypothesizing After Results are Known) .

- Blinding : Assign independent teams for data collection (e.g., spectroscopy) and analysis (e.g., peak integration) to reduce bias .

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data, including instrument calibration logs .

Q. Advanced Cross-Disciplinary Integration

- Convergent Parallel Design : Combine quantitative (e.g., HPLC purity assays) and qualitative methods (e.g., crystallography user surveys) .

- Model Fusion : Integrate machine learning (QSPR models) with experimental kinetics to predict reaction pathways .

How to address ethical challenges in replicating studies involving this compound?

Q. Basic Ethical Compliance

Q. Advanced Replication Ethics

- Transparency Reports : Disclose failed replication attempts in supplementary materials to combat the "file drawer problem" .

- Attribution Ethics : Use CRediT taxonomy to acknowledge contributions (e.g., synthetic work vs. data curation) .

How to optimize literature reviews for this compound-related research gaps?

Q. Basic Review Methodology

Q. Advanced Gap Analysis

- Bibliometric Mapping : Tools like VOSviewer visualize co-occurrence networks (e.g., "photostability" vs. "bioavailability" clusters) .

- Critical Appraisal : Apply AMSTAR-2 to assess systematic review quality in prior meta-analyses .

What statistical methods resolve multicollinearity in multivariate studies of this compound?

Q. Basic Statistical Design

Q. Advanced Modeling

- LASSO Regression : Penalize non-predictive variables in QSAR studies .

- Bayesian Hierarchical Models : Account for nested data (e.g., batch-to-batch variability) .

How to validate computational models predicting this compound’s bioactivity?

Q. Basic Validation Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.